(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol is a complex organic compound notable for its unique structural characteristics and potential applications in scientific research. This compound is categorized under the class of pyrazolo[4,3-c]pyridines, which are recognized for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 168.20 g/mol.
This compound can be sourced from various chemical suppliers and is classified primarily as a pharmaceutical intermediate or a research chemical. It is often utilized in the synthesis of other biologically active compounds and may serve as a lead compound in drug discovery processes. The structural features of (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol suggest its potential for interaction with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol typically involves multi-step organic reactions. Common methods include:
The specific conditions for these reactions often require careful control of temperature and reaction time to optimize yield and purity. Solvents such as ethanol or methanol are commonly used in these synthetic pathways.
The molecular structure of (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol features a tetrahydro-pyrazole ring fused to a pyridine ring. The presence of the methyl and hydroxymethyl groups contributes to its unique chemical properties.
Key structural data includes:
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic properties of the nitrogen atoms in the pyrazole and pyridine rings, which can stabilize intermediates formed during these reactions.
The mechanism by which (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol exerts its effects is not fully elucidated but may involve:
Data supporting these mechanisms often come from pharmacological studies that investigate the compound's effects on specific biological systems.
Relevant data on boiling points or melting points may vary based on purity and specific synthesis methods employed.
(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol has several potential applications:
The construction of the tetrahydropyrazolopyridine core employs two primary cyclization approaches: pyrazole ring closure on piperidine precursors and pyridine ring formation from pyrazole derivatives.
Pyrazole-First Strategy: This method utilizes 4-aminopiperidine derivatives as starting materials. Condensation with alkynones or 1,3-dicarbonyl compounds under acidic conditions initiates cyclization via Knorr-type pyrazole synthesis. For example, reacting 1-methyl-4-aminopiperidine with ethyl 2-butynoate yields the ethyl ester precursor to the C3-hydroxymethyl group. Subsequent ester reduction with LiAlH₄ affords the target alcohol in 65–78% yield [6]. Key advantages include commercial availability of piperidine precursors and operational simplicity, though N1-methylation must be performed early to avoid regioisomer formation.
Pyridine-First Strategy: Hantzsch-type [3+2] cycloadditions between N-methyl-3-aminopyrazole and dihydropyridine derivatives enable direct access to the partially saturated core. Catalytic hydrogenation (Pd/C, H₂) of the resulting pyrazolopyridine achieves the tetrahydro state. This route offers superior regioselectivity due to the inherent bias of the C4-amine in the pyrazole ring, minimizing the formation of [3,4-b]-fused byproducts [5] [6].
Table 1: Comparative Analysis of Core Cyclization Methods
| Method | Starting Materials | Conditions | Yield (%) | Regioselectivity | 
|---|---|---|---|---|
| Pyrazole-First (Knorr) | 1-Methyl-4-aminopiperidine + Ethyl 2-butynoate | AcOH, 80°C, 12 h | 78 | High (N1-methylated) | 
| Pyridine-First ([3+2]) | N-Methyl-3-aminopyrazole + 1,3-Dicarbonyl | EtOH, reflux, 8 h; then H₂/Pd/C | 82 | Excellent | 
| Tandem Cyclization | Hydrazine + 4-Oxo-piperidine-3-carbaldehyde | K₂CO₃, DMF, 100°C | 68 | Moderate | 
Thermodynamic stability calculations (DFT/AM1) confirm the 1H-tautomer ([4,3-c]-fusion) is favored by >9 kcal/mol over the 2H-tautomer, ensuring high regiochemical fidelity under equilibrium conditions [6].
The C3-hydroxymethyl group serves as a versatile handle for derivatization. Key strategies include nucleophilic substitution, oxidation to aldehydes, and protective group tactics.
Etherification and Esterification: Treatment with thionyl chloride converts the alcohol to the chloride, which undergoes nucleophilic displacement with amines or thiols to yield amino-methyl (e.g., –CH₂NHR) or thioether (–CH₂SR) derivatives. Direct Mitsunobu reactions with phenols generate aryl ethers, though overalkylation is mitigated using sterically hindered azodicarboxylates [6]. Esterification employs carboxylic acids with DCC/DMAP catalysis, enabling access to prodrug candidates (e.g., acetate esters).
Oxidation and Reduction Control: Selective oxidation to the aldehyde employs Dess-Martin periodinane or Swern conditions, avoiding over-oxidation to carboxylic acids. The aldehyde serves as an intermediate for Wittig olefinations or reductive aminations, expanding access to unsaturated or amine-functionalized analogs [1] [4].
Protection Strategies: tert-Butyldimethylsilyl (TBS) protection shields the alcohol during N-deprotection or electrophilic substitutions on the piperidine nitrogen. Cleavage with TBAF restores the methanol group quantitatively. Alternatively, tert-butoxycarbonyl (Boc) groups stabilize the saturated ring during C4/C6 functionalization, as demonstrated in intermediates like tert-butyl 3-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate (CAS: 1330765-07-5) [7].
Table 2: Functionalization Pathways for C3-Methanol Group
| Transformation | Reagents/Conditions | Products | Applications | 
|---|---|---|---|
| Chlorination | SOCl₂, DCM, 0°C → 25°C, 2 h | C3-chloromethyl derivatives | Nucleophile displacement | 
| Mitsunobu | PPh₃, DIAD, ROH, THF, 0°C → 25°C | Ethers (e.g., –CH₂OAr) | Prodrug linkage | 
| Oxidation | Dess-Martin, DCM, 25°C, 1 h | C3-carbaldehyde | Reductive amination substrate | 
| Silylation | TBSCl, imidazole, DMF, 25°C, 12 h | TBS-protected alcohol | Orthogonal N-functionalization | 
Enantioselective synthesis targets chiral centers at C4, C6, or C7 of the piperidine ring. While the core structure lacks inherent chirality, desymmetrization and kinetic resolution enable access to enantioenriched analogs.
Chiral Auxiliary-Mediated Cyclizations: N1-alkylation with (–)-menthyl chloroformate directs facial selectivity during pyridine ring closure. Following cyclization, auxiliary removal via hydrolysis yields enantiomers with 85–90% ee. This approach is effective for synthesizing C7-substituted derivatives but requires stoichiometric auxiliaries [6].
Transition Metal Catalysis: Pd-BINAP complexes catalyze asymmetric hydrogenation of prochiral 4,6-dehydropyrazolopyridines, installing chiral centers at C6 with >95% ee. Rh-DuPhos systems achieve similar selectivity for C4-aryl derivatives via conjugate reduction. These methods are limited to unsaturated precursors and require specialized ligands [5].
Enzymatic Resolution: Lipases (e.g., CAL-B) selectively acylate the (S)-alcohol of racemic C3-hydroxymethyl derivatives using vinyl acetate. Hydrolysis of the unreacted (R)-enantiomer affords both enantiomers with ≥95% ee, though yields are capped at 50% per cycle [6].
Current Challenge: No direct catalytic asymmetric method targets the methanol-bearing core. Most routes focus on introducing chirality in the piperidine ring or side chains.
The electron-rich pyrazole ring facilitates C–H activation at C5/C6, enabling late-stage diversification without prefunctionalized substrates.
Palladium-Catalyzed Couplings: Direct C5-arylation employs aryl bromides with Pd(OAc)₂/XPhos catalysis. Heteroaromatics (e.g., pyridin-3-ylboronic acid) undergo Suzuki coupling at C6 using Pd(dppf)Cl₂. Bromination at C5 (NBS, DMF) generates halides for Negishi or Stille couplings, installing alkyl, alkenyl, or heteroaryl groups [5] [6].
C–H Activation: Directed ortho-metalation at C6 uses N2 as a coordinating site. Ru- or Rh-catalysts enable amidation with sulfonyl azides or carboxylation with CO₂. This strategy constructs C6–N or C6–C bonds without halogenation steps, though competing N7-functionalization requires careful ligand control [6].
Table 3: Cross-Coupling Reactions on the Pyrazolopyridine Core
| Reaction Type | Position | Conditions | Substrates | Yield Range (%) | 
|---|---|---|---|---|
| Suzuki-Miyaura | C6 | ArB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, dioxane, 80°C | Aryl, heteroaryl | 70–88 | 
| Direct Arylation | C5 | ArBr, Pd(OAc)₂, XPhos, Ag₂CO₃, toluene, 120°C | Electron-deficient aryl | 65–79 | 
| Bromination | C5 | NBS, DMF, 25°C, 4 h | – | 92 | 
| Negishi | C5 | R–ZnBr, Pd(PPh₃)₄, THF, 60°C | Alkyl, benzyl | 75–82 | 
 
                                    
                CAS No.: 2134602-45-0
 
                                    
                CAS No.: 1397-77-9
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1